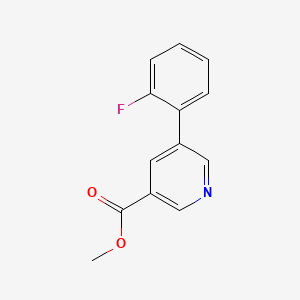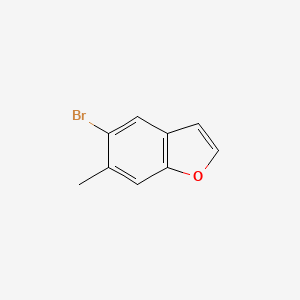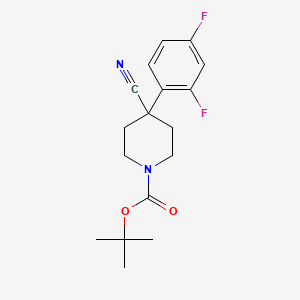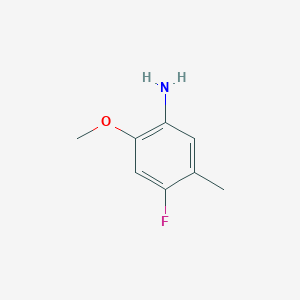
2-Chloro-6-(4-chlorophenyl)pyrazine
概要
説明
“2-Chloro-6-(4-chlorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.07 g/mol . The IUPAC name for this compound is 2-chloro-6-(4-chlorophenyl)pyrazine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(4-chlorophenyl)pyrazine” includes two chlorine atoms, two nitrogen atoms, and a benzene ring . The InChI string representation of the molecule is InChI=1S/C10H6Cl2N2/c11-8-3-1-7 (2-4-8)9-5-13-6-10 (12)14-9/h1-6H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-(4-chlorophenyl)pyrazine” include a molecular weight of 225.07 g/mol, an exact mass of 223.9908036 g/mol, and a monoisotopic mass of 223.9908036 g/mol . The compound has a topological polar surface area of 25.8 Ų and a complexity of 181 .
科学的研究の応用
Antimicrobial Activity
Pyrazine derivatives, including compounds similar to 2-Chloro-6-(4-chlorophenyl)pyrazine, have been studied for their antimicrobial properties. They have shown potential in inhibiting bacterial, fungal, and viral activities. For instance, certain pyrrolopyrazine derivatives exhibited notable antibacterial and antifungal effects .
Antifungal Applications
Specifically, some chloro-substituted pyrazine carboxamides have demonstrated significant antifungal effects against strains like Trichophyton mentagrophytes . This suggests that 2-Chloro-6-(4-chlorophenyl)pyrazine could potentially be explored for similar antifungal applications.
Herbicidal Activity
Pyrazine derivatives have also been evaluated for their herbicidal activity. Compounds like tetramethyl pyrazine have been reported to possess properties that could be beneficial in developing new herbicides . This opens up another avenue of application for 2-Chloro-6-(4-chlorophenyl)pyrazine in agricultural research.
Traditional Medicine
In traditional Chinese medicine, some pyrazine derivatives are components of herbs used for their health benefits. For example, ligustrazine is known to scavenge superoxide anion and decrease nitric oxide production in human cells . The antioxidant and anti-inflammatory properties of such compounds could be relevant to the applications of 2-Chloro-6-(4-chlorophenyl)pyrazine in pharmacological research.
Kinase Inhibition
Research has indicated that certain 5H-pyrrolopyrazine derivatives show activity in kinase inhibition . Kinase inhibitors are important in the treatment of diseases like cancer, suggesting a potential research application for 2-Chloro-6-(4-chlorophenyl)pyrazine in oncology.
Photosynthesis Research
Some pyrazine derivatives have been shown to affect photosynthetic electron transport inhibition (PET inhibition) in plants . This implies that 2-Chloro-6-(4-chlorophenyl)pyrazine could be used in photosynthesis research, particularly in studying the mechanisms of PET inhibition.
将来の方向性
作用機序
Target of Action
It belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring .
Mode of Action
It is synthesized from 2,6-dichloropyrazine and 4-chlorophenylboronic acid , suggesting it may be involved in Suzuki–Miyaura (SM) cross-coupling reactions .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura (sm) cross-coupling reactions , it may play a role in carbon–carbon bond forming reactions .
特性
IUPAC Name |
2-chloro-6-(4-chlorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZYIPBGXYXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613382 | |
| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-chlorophenyl)pyrazine | |
CAS RN |
637353-09-4 | |
| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

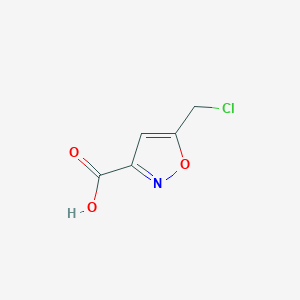
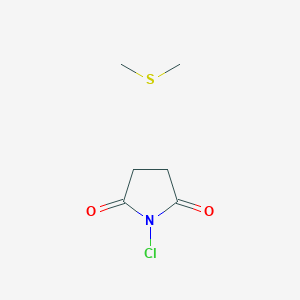
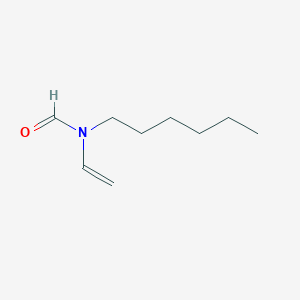
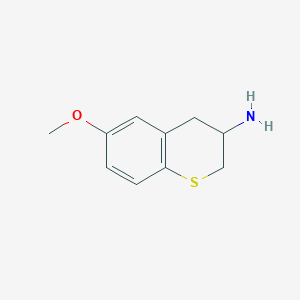
![4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde](/img/structure/B1628695.png)
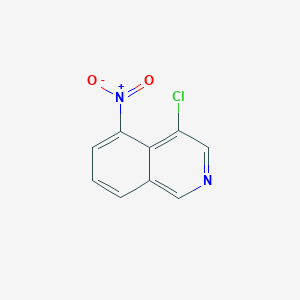
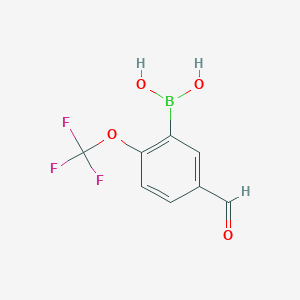
![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)
